molecular formula C23H15ClN2O3 B11704197 5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione

5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione

Cat. No.: B11704197
M. Wt: 402.8 g/mol
InChI Key: HKGGGHURBPDVRV-UHFFFAOYSA-N
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Description

5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione is a synthetic organic compound with the molecular formula C25H19ClN2O3. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chloro-benzylidene group and two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione typically involves the condensation of 4-chlorobenzaldehyde with 1,3-diphenylbarbituric acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The mixture is refluxed for several hours, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a 4-chloro-benzylidene group with two phenyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H15ClN2O3

Molecular Weight

402.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H15ClN2O3/c24-17-13-11-16(12-14-17)15-20-21(27)25(18-7-3-1-4-8-18)23(29)26(22(20)28)19-9-5-2-6-10-19/h1-15H

InChI Key

HKGGGHURBPDVRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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